Methyl 2-phenoxyethyl ethanedioate
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Overview
Description
Methyl 2-phenoxyethyl ethanedioate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is synthesized through the esterification of 2-phenoxyethanol and ethanedioic acid (oxalic acid). It has various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-phenoxyethyl ethanedioate can be synthesized through the esterification reaction between 2-phenoxyethanol and ethanedioic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenoxyethyl ethanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-phenoxyethanol and ethanedioic acid.
Transesterification: The ester can react with another alcohol to form a different ester and release 2-phenoxyethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride, dry ether.
Major Products
Hydrolysis: 2-phenoxyethanol and ethanedioic acid.
Transesterification: New ester and 2-phenoxyethanol.
Reduction: 2-phenoxyethyl alcohol.
Scientific Research Applications
Methyl 2-phenoxyethyl ethanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-phenoxyethyl ethanedioate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2-phenoxyethanol, which may exert biological effects through its interaction with cellular components. The exact molecular pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Another ester with similar chemical properties but different applications.
Ethyl benzoate: An ester used in fragrances and flavoring agents.
Isopropyl butyrate: An ester with a pleasant odor used in perfumes.
Uniqueness
Methyl 2-phenoxyethyl ethanedioate is unique due to its specific structure, which combines the phenoxyethyl group with the ethanedioate ester. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
1-O-methyl 2-O-(2-phenoxyethyl) oxalate |
InChI |
InChI=1S/C11H12O5/c1-14-10(12)11(13)16-8-7-15-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
QHTYBMQQMYNYQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)OCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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